molecular formula C19H15N3O4 B11696584 N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide

N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide

Cat. No.: B11696584
M. Wt: 349.3 g/mol
InChI Key: JXPBWQUYCPTIMI-UDWIEESQSA-N
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Description

N'-[(E)-(2-Methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide is a hydrazone derivative synthesized via the condensation of 3-nitrobenzohydrazide with 2-methoxy-1-naphthaldehyde. Its molecular structure (Fig. 1) features a planar hydrazone backbone (C=N–N–C=O) and a methoxynaphthalene moiety, which imparts rigidity and π-conjugation. Crystallographic studies confirm that bond lengths (e.g., C–N: 1.28–1.32 Å, C=O: 1.22 Å) align with analogous hydrazones, indicating stable resonance interactions .

Properties

Molecular Formula

C19H15N3O4

Molecular Weight

349.3 g/mol

IUPAC Name

N-[(E)-(2-methoxynaphthalen-1-yl)methylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C19H15N3O4/c1-26-18-10-9-13-5-2-3-8-16(13)17(18)12-20-21-19(23)14-6-4-7-15(11-14)22(24)25/h2-12H,1H3,(H,21,23)/b20-12+

InChI Key

JXPBWQUYCPTIMI-UDWIEESQSA-N

Isomeric SMILES

COC1=C(C2=CC=CC=C2C=C1)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide typically involves the condensation reaction between 2-methoxynaphthaldehyde and 3-nitrobenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified through recrystallization.

Chemical Reactions Analysis

N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Scientific Research Applications

N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the synthesis of advanced materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or activation of biological pathways. The nitro group and the Schiff base moiety play crucial roles in its bioactivity.

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The 3-nitro substituent in the target compound contrasts with 2-nitro () or 4-tert-butyl () groups. EWGs like nitro enhance electrophilicity, affecting binding to biological targets (e.g., enzymes or receptors) .
  • Arylidene Moieties: Methoxynaphthalene (target) vs. nitrophenyl (MMINA) vs. chlorophenyl-furyl () alter steric bulk and π-conjugation.
  • Hydrogen Bonding: Hydroxyl substituents () introduce H-bond donors, enhancing solubility but reducing membrane permeability compared to methoxy groups .

Crystallographic and Software Tools

  • Target Compound: Refined using SHELXL () and visualized via ORTEP (), confirming planar geometry and absence of torsional strain .
  • 4-Fluoro-3-methoxy Analogue (): Employed WinGX for data processing, revealing distinct packing motifs compared to the target compound .

Biological Activity

N'-[(E)-(2-methoxynaphthalen-1-yl)methylidene]-3-nitrobenzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structural properties, and various biological evaluations, including antimicrobial, anticancer, and cytotoxic effects.

Synthesis and Structural Properties

The synthesis of this compound typically involves a condensation reaction between 2-methoxy-1-naphthaldehyde and 3-nitroaniline. This reaction is performed under reflux conditions with acetic acid as a catalyst, leading to the formation of the desired hydrazone derivative.

PropertyValue
Molecular FormulaC18H14N2O3
Molecular Weight306.3 g/mol
IUPAC Name1-(2-methoxynaphthalen-1-yl)-N-(3-nitrophenyl)methanimine
InChIInChI=1S/C18H14N2O3/c1-23-18-10-9-13-5-2-3-8-16(13)17(18)12-19-14-6-4-7-15(11-14)20(21)22/h2-12H,1H3
Canonical SMILESCOC1=C(C2=CC=CC=C2C=C1)C=NC3=CC(=CC=C3)N+[O-]

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit promising antimicrobial activity. For instance, acylhydrazones have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this class of compounds could be beneficial in treating resistant bacterial infections . The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies indicate that derivatives of hydrazone compounds can induce apoptosis in cancer cells, with IC50 values often falling within the sub-micromolar range . For example, compounds similar to this hydrazone were tested against human ovarian cancer cell lines and exhibited significant cytotoxicity, suggesting potential as chemotherapeutic agents.

Case Study: Cancer Cell Line Testing

In a study evaluating the efficacy of several hydrazone derivatives:

  • Cell Lines Tested : HCT116 (colorectal cancer), SKOV-3 (ovarian cancer)
  • Results : Compounds demonstrated significant inhibition of cell proliferation and induced reactive oxygen species (ROS) production, which is crucial for triggering apoptosis.
Compound IDIC50 (μM)Cell LineMechanism
90.5HCT116ROS induction
120.7SKOV-3Cell cycle arrest

Antioxidant Properties

Additionally, the antioxidant capacity of this compound has been assessed. Compounds with similar structures have shown the ability to scavenge free radicals effectively, which may contribute to their overall therapeutic potential by mitigating oxidative stress in cells .

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